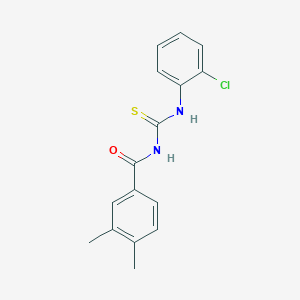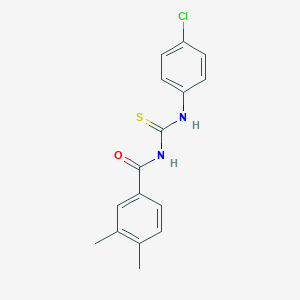
N-(3-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea is a chemical compound with a complex structure that includes a chlorophenyl group, a carbamothioyl group, and a dimethoxybenzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea typically involves the reaction of 3-chloroaniline with 3,4-dimethoxybenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include the use of catalysts to speed up the reaction and reduce the production costs .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as iodine in acetic acid to form disulfides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Iodine in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Disulfides.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt fungal cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3-chlorophenyl)carbamothioyl]benzamide
- 4-chloro-N-[(4-chlorophenyl)carbamothioyl]benzamide
- N-[(3-chlorophenyl)carbamothioyl]-3-propoxybenzamide
Uniqueness
N-(3-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea is unique due to the presence of both the chlorophenyl and dimethoxybenzamide groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C16H15ClN2O3S |
|---|---|
Molekulargewicht |
350.8g/mol |
IUPAC-Name |
N-[(3-chlorophenyl)carbamothioyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H15ClN2O3S/c1-21-13-7-6-10(8-14(13)22-2)15(20)19-16(23)18-12-5-3-4-11(17)9-12/h3-9H,1-2H3,(H2,18,19,20,23) |
InChI-Schlüssel |
JAXIRNKDPMQZHQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,4-dimethoxyphenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B410106.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B410107.png)
![N-[(4-methoxyphenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B410109.png)
![N-[(4-ethylphenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B410111.png)
![N-[(3-methoxyphenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B410112.png)


![N-[(3-chloro-2-methylphenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B410118.png)
![N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B410119.png)
![N-[(3-acetylphenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B410121.png)
![3,4-dimethyl-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B410123.png)
![N-[(4-acetylphenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B410126.png)

![N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B410129.png)
